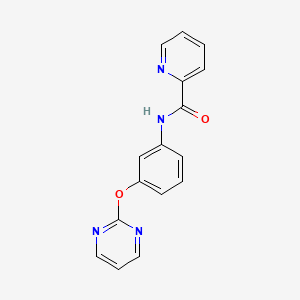
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide, also known as PYR-2 or AKT inhibitor VIII, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide exerts its pharmacological effects by binding to the ATP-binding site of AKT, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and proliferation, induction of apoptosis, and improvement of glucose metabolism. Additionally, this compound has been shown to inhibit the activity of other kinases, such as GSK3β and CDK2, which are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, this compound induces cell death by inhibiting AKT activity and downstream signaling pathways. In diabetic mice, this compound improves glucose metabolism by increasing insulin sensitivity and reducing insulin resistance. In animal models of neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has several advantages as a research tool, including its high potency and specificity for AKT inhibition, as well as its ability to inhibit other kinases involved in various cellular processes. However, it also has some limitations, such as its poor solubility in aqueous solutions and potential off-target effects at high concentrations.
Direcciones Futuras
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent for various diseases. Some future directions for research include:
1. Investigating the efficacy of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for cancer treatment.
2. Studying the long-term effects of this compound on glucose metabolism and insulin sensitivity in diabetic animal models.
3. Investigating the potential of this compound as a neuroprotective agent in human clinical trials for neurodegenerative diseases.
4. Developing more potent and selective AKT inhibitors based on the structure of this compound.
Conclusion:
This compound is a small molecule inhibitor that has shown promising results as a therapeutic agent for various diseases. Its ability to inhibit AKT activity and downstream signaling pathways has been shown to induce cell death in cancer cells, improve glucose metabolism in diabetic mice, and have neuroprotective effects in animal models of neurodegenerative diseases. Further research is needed to fully understand its potential as a therapeutic agent and develop more potent and selective AKT inhibitors.
Métodos De Síntesis
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloronicotinic acid with 3-aminopyridine, followed by the reaction of the resulting intermediate with 2-hydroxy-3-methoxypyrimidine. The final product is purified using column chromatography, yielding a white crystalline powder with a purity of over 98%.
Aplicaciones Científicas De Investigación
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activity of the protein kinase AKT, which plays a crucial role in cell survival and proliferation. By inhibiting AKT activity, this compound can induce cell death in cancer cells and improve glucose metabolism in diabetic mice. Furthermore, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-15(14-7-1-2-8-17-14)20-12-5-3-6-13(11-12)22-16-18-9-4-10-19-16/h1-11H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZMTJLLVSVCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide](/img/structure/B7498626.png)
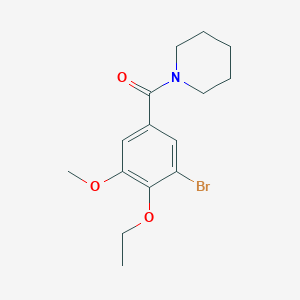
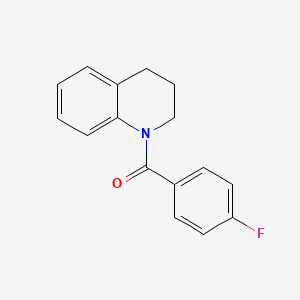
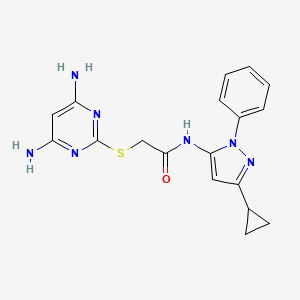
![1-[5-(Diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B7498654.png)
![Ethyl 4-methyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7498668.png)
![[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B7498670.png)
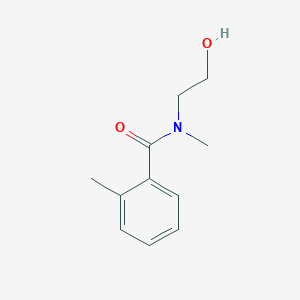
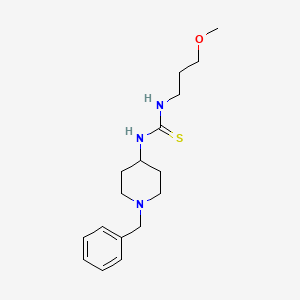
![5,6-dimethyl-2-[(2-methylpiperidin-1-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498684.png)
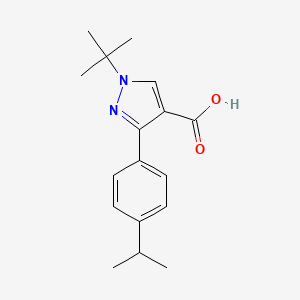
![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)
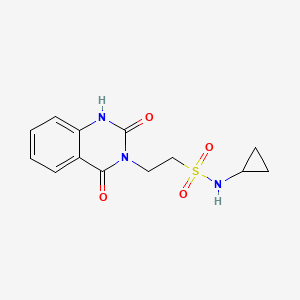
![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
